2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzohydrazide with 2-methylpiperidine-1-carboxaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways in cancer cells, resulting in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,3,4-oxadiazole: Lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.
5-(2-Methylpiperidin-1-yl)-1,3,4-oxadiazole: Similar structure but different substitution pattern, leading to variations in properties and applications.
Uniqueness
2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole is unique due to the presence of both the 4-methylphenyl and 2-methylpiperidin-1-yl groups, which confer specific chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
904008-39-5 |
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Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H21N3O/c1-12-6-8-14(9-7-12)16-18-17-15(20-16)11-19-10-4-3-5-13(19)2/h6-9,13H,3-5,10-11H2,1-2H3 |
InChI Key |
ZYSRMAAUYLSEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=NN=C(O2)C3=CC=C(C=C3)C |
solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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